molecular formula C13H17BN2O2 B2962801 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine CAS No. 1445860-57-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B2962801
CAS No.: 1445860-57-0
M. Wt: 244.1
InChI Key: WZJJVTPTNZCPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is a boronic ester derivative of imidazo[1,5-a]pyridine, a bicyclic heteroaromatic system. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of bioactive molecules such as GSK-3β inhibitors . Its molecular formula is C₁₃H₁₆BN₃O₂, with a molecular weight of 257.10 g/mol (calculated from ). Key spectral data (¹H-NMR, LC-MS) confirm its structure, including a characteristic singlet at δ 1.36 ppm for the 12 methyl protons of the dioxaborolane ring and an [M+H]⁺ peak at m/z 317.2 .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-15-9-16(11)8-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJVTPTNZCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445860-57-0
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine typically involves the reaction of imidazo[1,5-a]pyridine with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where the imidazo[1,5-a]pyridine core is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids or other derivatives.

  • Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Boronic Acids: These are often the primary products of oxidation reactions.

  • Boronic Esters: Reduction reactions can yield boronic esters with different substituents.

  • Substituted Imidazo[1,5-a]pyridines: Substitution reactions can lead to a variety of functionalized imidazo[1,5-a]pyridines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.

Biology: In biological research, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is employed in the development of bioactive compounds. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its boronic ester group can be used to create inhibitors for enzymes and receptors involved in disease processes.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable reagent for producing a wide range of products.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Boronic Esters

Compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 908268-52-0) share a similar boronate group but differ in the fusion position of the imidazole and pyridine rings. This structural variation impacts electronic properties and reactivity. For example:

  • Stability : Both compounds require inert storage conditions (2–8°C) due to boronate ester sensitivity to moisture .
  • Applications : Imidazo[1,5-a]pyridine derivatives are prioritized in kinase inhibitor synthesis , while imidazo[1,2-a]pyridine boronic esters are less explored pharmacologically but used in PET tracer synthesis (e.g., [¹⁸F]Flumazenil precursors) .

Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives

Pyrazolo-based boronic esters, such as 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 2058046-25-4), exhibit distinct pharmacological profiles:

  • Reactivity : Pyrazolo[1,5-a]pyrimidine boronic esters show lower reactivity in Suzuki couplings compared to imidazo[1,5-a]pyridine analogs, necessitating higher catalyst loading (e.g., Pd₂(dba)₃ and XPhos in ).
  • Biological Activity: Pyrazolo derivatives are explored for antitrypanosomal and antibacterial applications , whereas imidazo[1,5-a]pyridine boronic esters are optimized for kinase inhibition (IC₅₀ values in nanomolar range for GSK-3β) .

Tetrazolo[1,5-a]pyrimidine and Thiadiazole Derivatives

Tetrazolo[1,5-a]pyrimidine-6-carbonitriles (e.g., ) and thiadiazoles () highlight the diversity of boronate-containing heterocycles:

  • Solubility : Tetrazolo derivatives exhibit improved aqueous solubility due to nitrile groups, whereas imidazo[1,5-a]pyridine boronic esters are more lipophilic .
  • Cost : The target compound is commercially available at €832/g (), while pyrazolo and tetrazolo analogs are often discontinued or require custom synthesis .

Key Advantages and Limitations

  • Advantages of 6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)imidazo[1,5-a]pyridine :
    • High reactivity in Suzuki couplings with yields >95% .
    • Proven utility in kinase inhibitor development .
  • Limitations :
    • Moisture sensitivity necessitates stringent storage .
    • Higher cost compared to simpler boronic acids (e.g., phenylboronic acid).

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is a boron-containing heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Molecular Information

  • Chemical Formula : C13H22BNO3
  • Molecular Weight : 251.13 g/mol
  • CAS Number : 56737678

The structure features a dioxaborolane moiety attached to an imidazo[1,5-a]pyridine framework, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, compounds derived from imidazo[1,5-a]pyridine have been noted to target Aurora kinases, which are crucial for mitosis.

Antiviral Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit antiviral properties. For example, they have been tested against HIV and influenza viruses with significant results.

Case Study: HIV Inhibition

In a study assessing the antiviral efficacy against HIV-1 strains, certain derivatives demonstrated EC50 values in the low nanomolar range (e.g., 3.43–11.8 nM), indicating potent antiviral activity compared to established treatments .

Enzyme Inhibition

The compound also acts as an inhibitor for various enzymes:

  • Matrix Metalloproteinases (MMPs) : Significant inhibitory effects on MMP-2 and MMP-9 have been observed, which are implicated in cancer metastasis.
  • Cyclin-dependent Kinases (CDKs) : Selective inhibition of CDK6 has been recorded, with IC50 values indicating effective targeting of cancer cells while sparing normal cells .

Summary of Biological Activities

Activity TypeTargetEC50/IC50 ValuesReference
AnticancerVarious cancer linesIC50 = 0.126 μM
AntiviralHIVEC50 = 3.43–11.8 nM
Enzyme InhibitionMMP-2/MMP-9Not specified
Enzyme InhibitionCDK6IC50 = 290 nM

Safety and Toxicology

Safety assessments conducted in vivo have shown that certain derivatives exhibit favorable safety profiles with minimal toxicity at therapeutic doses. For instance, a compound demonstrated no significant adverse effects when administered at high doses over a short duration in mouse models .

Q & A

Q. Advanced Research Focus

  • Low yields in direct borylation : Direct introduction of the dioxaborolane group to imidazo[1,5-a]pyridine often requires multi-step sequences.
  • Sensitivity to air/moisture : Boronic esters require inert storage (0–6°C under argon) .
  • Substrate scope restrictions : Bulky aryl halides (e.g., ortho-substituted) exhibit poor reactivity due to steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.